Glycine-13C2 Ethyl Ester Hydrochloride
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Overview
Description
Glycine-13C2 Ethyl Ester Hydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of glycine, where two carbon atoms are replaced with the isotope carbon-13. This compound is often used as a tracer in metabolic studies and other biochemical research due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycine-13C2 Ethyl Ester Hydrochloride can be synthesized through the esterification of glycine with ethanol in the presence of hydrogen chloride. The reaction involves the following steps:
- Glycine and ethanol are mixed together.
- Hydrogen chloride gas is bubbled through the mixture to catalyze the reaction.
- The reaction mixture is heated under reflux conditions to ensure complete esterification.
- The product is then purified through recrystallization to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to maximize yield and purity. The final product is often subjected to additional purification steps, such as distillation and filtration, to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Glycine-13C2 Ethyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form glycine and ethanol.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glycine and ethanol.
Substitution: Various substituted glycine derivatives depending on the reagents used.
Scientific Research Applications
Glycine-13C2 Ethyl Ester Hydrochloride is widely used in scientific research, including:
Metabolic Studies: As a tracer to study metabolic pathways and enzyme activities.
Protein Labeling: Used in mass spectrometry to label proteins and peptides for quantitative analysis.
Pharmaceutical Research: Helps in the development of new drugs by studying their metabolic fate.
Biochemical Research: Used to investigate the mechanisms of various biochemical reactions
Mechanism of Action
The mechanism of action of Glycine-13C2 Ethyl Ester Hydrochloride primarily involves its role as a tracer. The carbon-13 isotopes allow researchers to track the compound through various metabolic pathways using techniques like nuclear magnetic resonance (NMR) and mass spectrometry. This helps in understanding the molecular targets and pathways involved in different biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Glycine-13C2,15N Ethyl Ester Hydrochloride: Similar isotopic labeling but includes nitrogen-15.
Glycine Ethyl Ester Hydrochloride: Lacks isotopic labeling.
L-Alanine-13C3,15N: Another isotopically labeled amino acid used in similar applications.
Uniqueness
Glycine-13C2 Ethyl Ester Hydrochloride is unique due to its specific isotopic labeling, which makes it particularly useful for detailed metabolic studies and precise biochemical research. The presence of carbon-13 isotopes allows for more accurate tracking and analysis compared to non-labeled or differently labeled compounds .
Properties
IUPAC Name |
ethyl 2-aminoacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H/i3+1,4+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTWXQXDMWILOF-ZPGUIXIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2]N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747868 |
Source
|
Record name | Ethyl (~13~C_2_)glycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-31-7 |
Source
|
Record name | Ethyl (~13~C_2_)glycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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